molecular formula C16H15N3O5 B3856726 N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide

N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide

Cat. No. B3856726
M. Wt: 329.31 g/mol
InChI Key: GAICLAVKSULGIG-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide, also known as MNAH, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. MNAH is a hydrazone derivative that possesses anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation. N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer cell proliferation. Additionally, N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide can inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In vivo studies have shown that N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide can reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in lab experiments is its low toxicity. N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to have low toxicity in various in vitro and in vivo studies. Additionally, N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in lab experiments is its low solubility in water. This can make it difficult to administer N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide to cells or animals in aqueous solutions.

Future Directions

There are several future directions for the research on N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide. One direction is to investigate the potential applications of N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in the treatment of other diseases such as diabetes and cardiovascular diseases. Another direction is to optimize the synthesis of N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide to improve its yield and purity. Additionally, future research can focus on the development of N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide analogs with improved solubility and potency.

Scientific Research Applications

N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to possess anti-inflammatory properties that can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been shown to possess antioxidant properties that can be useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, N'-(2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to possess anticancer properties that can be useful in the treatment of various types of cancer.

properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-23-14-8-4-2-6-12(14)10-17-18-16(20)11-24-15-9-5-3-7-13(15)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAICLAVKSULGIG-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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